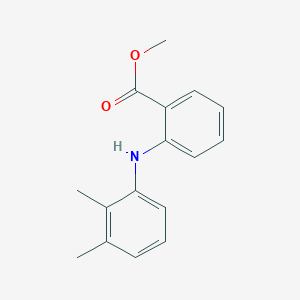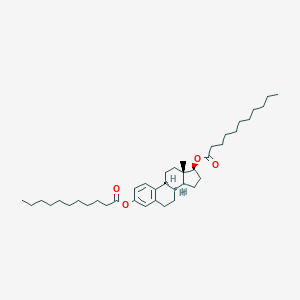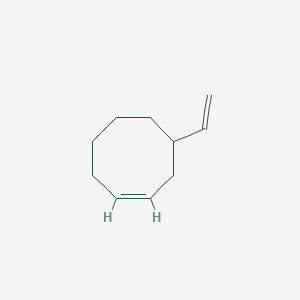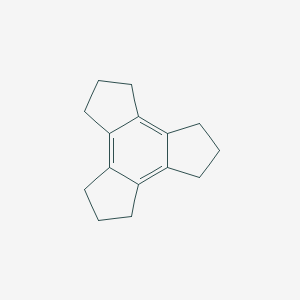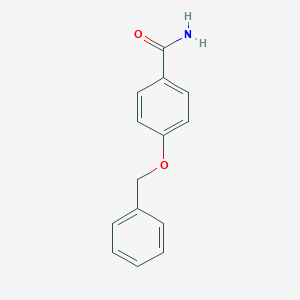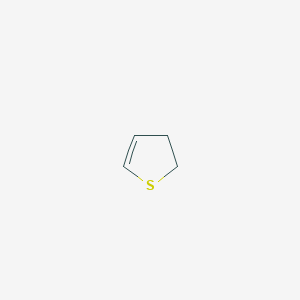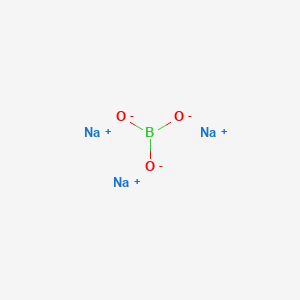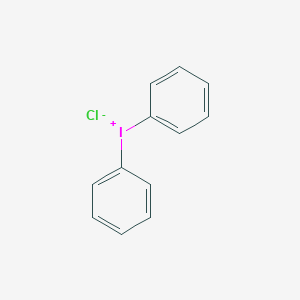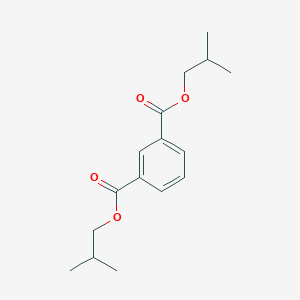
Isophthalic acid, diisobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalic acid, diisobutyl ester, also known as DIBA, is a chemical compound that has been widely used in various scientific research applications. It is a colorless, odorless liquid that is soluble in organic solvents such as ethanol, ether, and benzene. DIBA is mainly used as a building block in the production of polyesters, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of Isophthalic acid, diisobutyl ester is not well understood. However, it is believed to act as a plasticizer and a solvent. It can also interact with other chemicals and modify their properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Isophthalic acid, diisobutyl ester. However, it has been reported to have low toxicity and is not expected to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Isophthalic acid, diisobutyl ester in lab experiments is its low toxicity and high solubility in organic solvents. It is also stable under normal laboratory conditions and can be easily handled and stored. However, one of the limitations is that it can react with other chemicals and modify their properties, which may affect the results of the experiment.
Orientations Futures
There are several future directions for the use of Isophthalic acid, diisobutyl ester in scientific research. One of the areas of interest is the development of new polyesters and resins for use in various applications such as coatings, adhesives, and sealants. Another area of interest is the use of Isophthalic acid, diisobutyl ester as a solvent in the production of pharmaceuticals and other chemicals. Additionally, further research is needed to understand the mechanism of action and the potential health effects of Isophthalic acid, diisobutyl ester.
Conclusion:
In conclusion, Isophthalic acid, diisobutyl ester is a chemical compound that has been widely used in various scientific research applications. It is mainly used as a building block in the production of polyesters, resins, and plasticizers. Isophthalic acid, diisobutyl ester has low toxicity and high solubility in organic solvents, making it an ideal choice for lab experiments. However, further research is needed to understand the mechanism of action and the potential health effects of Isophthalic acid, diisobutyl ester.
Méthodes De Synthèse
Isophthalic acid, diisobutyl ester can be synthesized by the reaction of isophthalic acid with isobutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at a temperature of around 160-180°C under reflux conditions. The resulting product is then purified by distillation to obtain a pure form of Isophthalic acid, diisobutyl ester.
Applications De Recherche Scientifique
Isophthalic acid, diisobutyl ester has been widely used in various scientific research applications. One of the major applications of Isophthalic acid, diisobutyl ester is in the synthesis of polyesters, resins, and plasticizers. It is also used as a solvent in the production of coatings, adhesives, and sealants.
Propriétés
Numéro CAS |
1528-64-9 |
|---|---|
Nom du produit |
Isophthalic acid, diisobutyl ester |
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
bis(2-methylpropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-6-5-7-14(8-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Clé InChI |
LKUXNJPSPNDDLI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
SMILES canonique |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
Autres numéros CAS |
1528-64-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



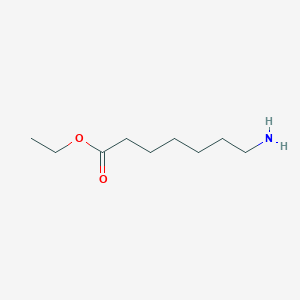

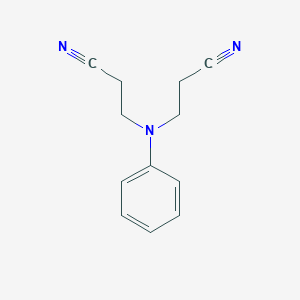
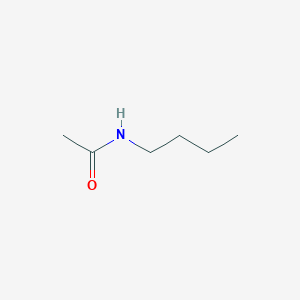
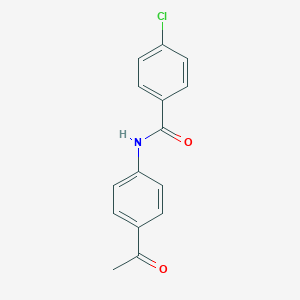
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
